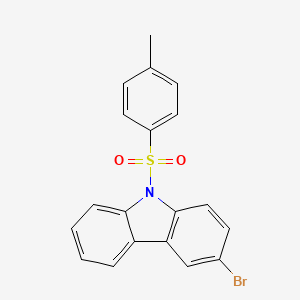

3-Bromo-9-tosyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

177775-88-1 |

|---|---|

Molecular Formula |

C19H14BrNO2S |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

3-bromo-9-(4-methylphenyl)sulfonylcarbazole |

InChI |

InChI=1S/C19H14BrNO2S/c1-13-6-9-15(10-7-13)24(22,23)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 |

InChI Key |

OTYIVOHGSWJZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of 3-Bromo-9-tosyl-9H-carbazole typically begins with the bromination of carbazole (B46965). chemicalbook.comhcchems.comchemicalbook.com A common method involves reacting carbazole with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to yield 3-bromo-9H-carbazole. chemicalbook.comhcchems.comchemicalbook.com This intermediate is then reacted with tosyl chloride in the presence of a base to introduce the tosyl group at the 9-position of the carbazole ring, affording the final product. The tosyl group serves as a protecting group, which can be removed under specific conditions to allow for further functionalization at the nitrogen atom.

The bromine atom at the 3-position is a key feature, enabling a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allow for the introduction of a wide range of functional groups, leading to the creation of diverse molecular structures. smolecule.com The carbazole core itself is a rigid and planar π-conjugated system, which contributes to the thermal stability and charge-transporting properties of its derivatives. nih.govmdpi.com

Table 1: Physicochemical Properties of Carbazole Precursors

| Property | 3-Bromo-9H-carbazole | Carbazole |

| Molecular Formula | C12H8BrN chemicalbook.comnih.gov | C12H9N lookchem.com |

| Molecular Weight | 246.10 g/mol nih.gov | 167.21 g/mol lookchem.com |

| Melting Point | 195-201 °C hcchems.comchemicalbook.com | 243-246 °C lookchem.com |

| Boiling Point | 409.2 °C at 760 mmHg hcchems.com | 355 °C lookchem.com |

| Appearance | White to light yellow solid hcchems.com | Beige-yellow or beige-brownish crystalline powder, flakes, or chunks lookchem.com |

Role As a Building Block in Advanced Material Architectures

The unique structural and electronic properties of 3-Bromo-9-tosyl-9H-carbazole make it an invaluable building block for a variety of advanced materials, particularly in the field of organic electronics. smolecule.commdpi.com The carbazole (B46965) moiety is known for its excellent hole-transporting capabilities and high thermal stability. mdpi.commdpi.com

The bromine atom at the 3-position provides a reactive site for constructing larger, more complex molecules. smolecule.com This allows for the precise tuning of the electronic and optical properties of the resulting materials. For instance, by coupling different aromatic units to the carbazole core, researchers can create materials with specific energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govbeilstein-journals.org The tosyl group, while primarily a protecting group, can also influence the solubility and processing characteristics of the intermediate.

Controlled Polymerization Techniques for Conjugated Systems

The development of controlled polymerization techniques has revolutionized the synthesis of conjugated polymers, enabling the creation of materials with well-defined molecular weights, low polydispersity, and complex architectures. nih.govmdpi.com These methods are broadly categorized into chain-growth and step-growth polymerizations. nih.gov

While direct polymerization of 3-Bromo-9-tosyl-9H-carbazole is not the primary application, its derivatives are crucial monomers in these controlled polymerization processes. After the desired functional groups are introduced via cross-coupling reactions, the resulting monomers can be polymerized using techniques like:

Suzuki Polycondensation: This is a powerful step-growth polymerization method for synthesizing conjugated polymers. Carbazole-based monomers with two reactive sites (e.g., dibromo or boronic ester derivatives) can be polymerized to form high-molecular-weight polymers. nih.gov

Anodic Polymerization: This electrochemical method allows for the direct deposition of a polymer film onto an electrode surface. mdpi.comresearchgate.net Carbazole (B46965) and its derivatives can be electropolymerized to create conductive and electroactive polymer films. mdpi.comresearchgate.netresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP): While less common for carbazole-based polymers, ROMP is a chain-growth technique that offers excellent control over polymer architecture. nih.gov

The ability to create well-defined conjugated polymers from carbazole-based monomers is essential for optimizing the performance of organic electronic devices.

Development of Sensors and Probes

Carbazole (B46965) derivatives are widely utilized in the development of fluorescent sensors and probes due to their excellent photophysical properties. beilstein-journals.orgnih.govacs.org The carbazole unit often serves as the fluorophore, the part of the molecule that emits light. The high fluorescence quantum yields and the ease of functionalization of the carbazole core make it an ideal platform for designing sensors. beilstein-journals.org

By attaching specific recognition units to the carbazole framework, scientists can create sensors that selectively bind to target analytes, such as metal ions or small molecules. nih.govresearchgate.net This binding event often leads to a change in the fluorescence properties of the carbazole unit, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. nih.govresearchgate.net

For example, a carbazole-based polymer has been successfully synthesized and used as a dual-channel optical probe for the detection of iodide (I⁻) and mercury (Hg²⁺) ions. nih.gov The polymer's fluorescence was quenched in the presence of iodide ions, and this quenching could be reversed by the addition of mercury ions, demonstrating a "turn-on" sensing mechanism for Hg²⁺. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

The carbazole (B46965) ring system is characteristically planar. In substituted derivatives, the degree of planarity is maintained to a large extent. For instance, in the related structure of 3-bromo-9-ethyl-9H-carbazole, the tricyclic carbazole unit is essentially planar, showing a root-mean-square (r.m.s.) deviation of only 0.026 Å researchgate.netnih.govnih.gov. Similarly, in 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, the r.m.s. deviation from the mean plane is 0.024 Å nih.gov.

A significant structural feature of N-substituted carbazoles is the orientation of the substituent relative to the carbazole plane. In 3-Bromo-9-tosyl-9H-carbazole, the bulky tosyl (p-toluenesulfonyl) group attached to the nitrogen atom induces a considerable twist. In a closely related molecule, the dihedral angle between the benzene ring of the tosyl group and the carbazole skeleton is 82.25 (5)° researchgate.net. This near-perpendicular orientation is also observed in other derivatives with bulky N-substituents, such as 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole, which exhibit dihedral angles of 88.2 (3)° and 91.2 (3)°, respectively, between the carbazole and benzyl rings nih.govnih.gov. This conformation minimizes steric hindrance between the substituent and the carbazole framework.

The assembly of molecules in the crystal, known as supramolecular structure, is directed by various intermolecular forces. While this compound lacks strong hydrogen bond donors, the oxygen atoms of the sulfonyl group can act as acceptors for weak C-H···O hydrogen bonds with neighboring molecules.

Furthermore, interactions involving the aromatic carbazole system are significant. In the crystal structure of 3-bromo-9-ethyl-9H-carbazole, C-H···π contacts are observed, with distances ranging from 2.698 to 2.898 Å nih.govnih.gov. These interactions, along with π-π stacking between adjacent carbazole rings, are common driving forces for crystal packing in this class of compounds researchgate.net. The specific packing arrangement, however, can be influenced by the bulky tosyl group, which may favor herringbone motifs over direct face-to-face π-π stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a powerful tool for determining the molecular structure in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of this compound is expected to be complex. The bromine atom at the C-3 position renders the two benzene rings of the carbazole core non-symmetrical, meaning each proton on the carbazole skeleton has a unique chemical shift and coupling pattern. To resolve these overlapping signals and assign them unambiguously, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within each aromatic ring of the carbazole and the tosyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between different parts of the molecule, such as the link between the tosyl group and the carbazole nitrogen.

The table below provides representative, though not experimentally verified for this specific molecule, ¹H and ¹³C NMR chemical shifts for the 3-bromocarbazole portion of the molecule.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~ 8.1 | ~ 111 |

| 2 | ~ 7.5 | ~ 124 |

| 3 | - | ~ 115 |

| 4 | ~ 8.2 | ~ 122 |

| 4a | - | ~ 123 |

| 4b | - | ~ 121 |

| 5 | ~ 7.6 | ~ 127 |

| 6 | ~ 7.3 | ~ 121 |

| 7 | ~ 7.5 | ~ 120 |

| 8 | ~ 7.7 | ~ 111 |

| 8a | - | ~ 140 |

| 9a | - | ~ 139 |

Note: These are approximate values based on general carbazole spectra and substituent effects. Actual values may vary.

Solid-state NMR (ssNMR) is a specialized technique used to analyze the structure of materials in their solid form. It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can distinguish between them by detecting subtle variations in the chemical shifts and relaxation times of nuclei (e.g., ¹³C, ¹⁵N) that arise from differences in the local molecular environment and crystal packing. For a crystalline compound like this compound, ssNMR could be employed to identify and characterize different polymorphs if they exist.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.

For this compound, the molecular formula is C₁₉H₁₄BrNO₂S. High-resolution mass spectrometry (HRMS) would confirm this composition by providing a highly accurate mass measurement. A key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex organic molecules like this compound. By probing the vibrational modes of molecular bonds, these techniques provide a detailed fingerprint of the compound's functional groups and offer insights into the subtle molecular interactions present in the solid state. The analysis of the vibrational spectra of this compound is based on the characteristic frequencies of its three key structural components: the carbazole nucleus, the carbon-bromine bond, and the N-tosyl group.

The interpretation of the spectra is often enhanced by computational studies, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of observed bands. For related N-substituted carbazoles, a combination of experimental measurements and DFT calculations has proven effective in achieving excellent correlations between observed and calculated vibrational energies. This coupled computational-experimental approach is invaluable for the detailed characterization of substituted carbazole systems.

The vibrational modes of this compound can be categorized based on the contributions from the carbazole core, the tosyl substituent, and the bromine atom.

Carbazole Core Vibrations: The carbazole ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations of the fused rings appear in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also produce characteristic absorptions that are sensitive to the substitution pattern on the carbazole ring.

Tosyl Group Vibrations: The tosyl group introduces several strong and characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are particularly prominent and are expected to appear in the regions of 1385-1345 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The presence of the tolyl moiety within the tosyl group will also contribute its own set of aromatic C-H and C=C stretching and bending vibrations.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to be present in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Spectroscopic Technique |

|---|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Carbazole, Tosyl | FT-IR, Raman |

| Aromatic C=C Stretching | 1600 - 1450 | Carbazole, Tosyl | FT-IR, Raman |

| SO₂ Asymmetric Stretching | 1385 - 1345 | Tosyl | FT-IR, Raman |

| SO₂ Symmetric Stretching | 1180 - 1150 | Tosyl | FT-IR, Raman |

| C-N Stretching | 1300 - 1200 | Carbazole-N | FT-IR, Raman |

| C-Br Stretching | 600 - 500 | Bromo | FT-IR, Raman |

The precise positions and intensities of these bands can be influenced by intermolecular interactions in the solid state, such as π-π stacking, which is a common feature in carbazole-containing compounds. These interactions can lead to shifts in vibrational frequencies and changes in peak shapes, providing valuable information about the supramolecular assembly of the compound. A thorough analysis of the FT-IR and Raman spectra, ideally in conjunction with computational modeling, is therefore essential for a complete structural characterization of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a standard method for examining the electronic properties of carbazole (B46965) derivatives. These studies provide a foundational understanding of the molecule's stability, conductivity, and optical characteristics.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. For carbazole-based compounds, this gap is fundamental to their application in electronic devices.

DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to determine the energies of these frontier orbitals. While specific calculations for 3-Bromo-9-tosyl-9H-carbazole are not widely published, studies on analogous carbazole derivatives show that the nature and position of substituents significantly influence the HOMO-LUMO gap. For a series of related donor-acceptor carbazole compounds, calculated HOMO-LUMO gaps were found to be in the range of 2.50 to 3.42 eV. nankai.edu.cn The introduction of electron-withdrawing groups like the tosyl group and the bromine atom on the carbazole core is expected to lower both HOMO and LUMO energy levels, thereby tuning the energy gap.

| Computational Parameter | Description | Typical Calculated Value Range for Carbazole Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 2.5 to 3.5 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP map helps in predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP analysis would likely show:

Negative Potential: Concentrated around the oxygen atoms of the sulfonyl group on the tosyl moiety, making them sites for electrophilic interaction.

Positive Potential: Located around the hydrogen atoms of the carbazole and tosyl rings.

Halogen Atom: The bromine atom would exhibit a region of slightly negative potential (the σ-hole), which can be involved in halogen bonding.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while gauge-independent atomic orbital (GIAO) methods are used for predicting NMR chemical shifts.

For carbazole derivatives, TD-DFT calculations can predict the main electronic transitions, which typically consist of π-π* transitions within the aromatic carbazole system. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model. Similarly, calculated ¹H and ¹³C NMR chemical shifts provide a theoretical benchmark that can assist in the assignment of complex experimental spectra, especially for highly substituted molecules like this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Hirao reactions), transition state analysis can reveal the detailed steps of the catalytic cycle. researchgate.net DFT calculations are used to locate the geometry of transition states and calculate their activation energies. This information helps to determine the rate-determining step of the reaction and understand the factors that control regioselectivity and stereoselectivity. For instance, in a cross-coupling reaction, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps, providing a complete energetic profile of the reaction pathway.

Investigation of Non-Linear Optical (NLO) Properties

Carbazole itself is an electron-rich aromatic heterocycle that often serves as an effective electron-donating moiety in the design of NLO materials. The introduction of substituents onto the carbazole core can significantly modulate its electronic properties and, consequently, its NLO response. In the case of this compound, the molecule possesses two key substituents: a bromine atom at the 3-position and a tosyl group at the 9-position.

The bromine atom is known to be an electron-withdrawing group due to its electronegativity, which can influence the electron density distribution within the carbazole π-system. The tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the carbazole ring is also strongly electron-withdrawing. This is attributed to the presence of the sulfonyl group, which can delocalize the lone pair of electrons from the nitrogen atom, thereby reducing its electron-donating ability.

Computational approaches, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can provide insights into the electronic transitions, dipole moments, and hyperpolarizabilities. For donor-acceptor substituted carbazoles, a significant NLO response is generally associated with a strong ICT from the donor to the acceptor moiety. In this compound, the carbazole ring can be considered the π-bridge, with the nitrogen atom's electron-donating capacity being modulated by the tosyl group, and the electronic properties of the aromatic rings being influenced by the bromo substituent.

To illustrate the range of NLO properties observed in substituted carbazoles, the following table presents computational data for a selection of carbazole derivatives from various theoretical studies. It is important to note that these values are for different molecules and are provided here to give a general sense of the hyperpolarizabilities that can be achieved in this class of compounds.

| Compound | Computational Method | First Hyperpolarizability (β in esu) |

|---|---|---|

| Carbazole | DFT/B3LYP | 0.48 x 10-30 |

| 3,6-Dinitro-9H-carbazole | DFT/B3LYP | 5.8 x 10-30 |

| 3-Nitro-9-ethylcarbazole | DFT/B3LYP | 4.2 x 10-30 |

| 2,7-Dinitro-9-ethylcarbazole | DFT/B3LYP | 1.1 x 10-30 |

The data in the table demonstrates that the introduction of electron-withdrawing nitro groups can significantly enhance the first hyperpolarizability of the carbazole system compared to the unsubstituted molecule. The position of the substituents also plays a critical role, as seen in the difference between the 3,6- and 2,7-dinitro derivatives.

For this compound, a comprehensive computational study would be necessary to accurately predict its NLO properties. Such a study would involve geometry optimization followed by the calculation of electronic properties, including the dipole moment, polarizability, and first and second hyperpolarizabilities, using appropriate DFT functionals and basis sets. The results of such an investigation would elucidate the nature of the ICT processes within the molecule and provide a quantitative measure of its potential as an NLO material.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Carbazole (B46965) Derivatives

The rational design of new materials is a key focus in materials science, and carbazole derivatives are at the forefront of this effort, particularly for applications in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The core principle involves systematically modifying the carbazole structure to fine-tune its photophysical and electronic properties. rsc.org

Researchers are designing next-generation carbazole derivatives by:

Modifying Donor-Acceptor Properties: The carbazole unit is an electron-rich donor. By attaching various electron-accepting units, scientists can create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgmdpi.com The tosyl group on 3-Bromo-9-tosyl-9H-carbazole already serves as an electron-withdrawing group, and future designs could explore replacing it or adding other groups to modulate charge transport properties.

Enhancing Thermal and Morphological Stability: Fused-ring carbazole derivatives are being developed to increase structural rigidity. This rigidity helps suppress non-radiative energy loss in devices, leading to higher efficiency. rsc.org

Targeting Specific Applications: For blue OLEDs, for instance, host materials require high triplet energy levels. mdpi.com Derivatives are designed by linking carbazole units with other aromatic systems like dibenzothiophene (B1670422) to achieve these high triplet energies and balanced charge transport. rsc.org The 3-bromo position is a convenient anchor point for introducing such functionalities via cross-coupling reactions.

Table 1: Examples of Rationally Designed Carbazole Derivatives for OLEDs

| Derivative Type | Design Strategy | Target Property | Resulting Application |

|---|---|---|---|

| Bicarbazole derivatives | Coupling carbazole units with electron-deficient diphenyltriazine. researchgate.net | High quantum efficiency, low driving voltage. researchgate.net | Green phosphorescent OLEDs. researchgate.net |

| Carbazole/Dibenzothiophene Hybrids | Linking carbazole (donor) and dibenzothiophene (acceptor) with a biphenyl (B1667301) spacer. rsc.org | High thermal stability, optimized energy levels, and balanced charge transport. rsc.org | High-efficiency blue and green OLEDs. rsc.org |

| Fused-Ring Carbazoles | Creating rigid, planar structures like indeno[2,1-b]carbazole. rsc.org | Restricted molecular deformations, suppressed nonradiative energy dissipation. rsc.org | Stable blue/deep-blue fluorescent emitters. rsc.org |

Integration into Hybrid Organic-Inorganic Systems

A significant area of emerging research is the integration of carbazole derivatives into hybrid organic-inorganic systems, most notably in perovskite solar cells (PSCs). acs.org In these devices, organic molecules serve as crucial charge-transporting layers that interface with an inorganic perovskite light-absorbing layer. Carbazole-based compounds are excellent candidates for the hole-transporting material (HTM) in PSCs. rsc.orgosti.gov

The role of carbazole derivatives as HTMs is attributed to their:

High Hole Mobility: The electron-rich nature of the carbazole nucleus facilitates efficient transport of positive charge carriers (holes). nih.gov

Chemical Stability: Carbazole derivatives exhibit good chemical and environmental stability, which is crucial for the long-term performance of solar cells. osti.gov

Tunable Energy Levels: The HOMO level of the HTM must align properly with the valence band of the perovskite to ensure efficient hole extraction. The functional groups on the carbazole core, such as the bromo and tosyl groups in this compound, can be modified to tune these energy levels for optimal device performance. acs.org

Researchers are exploring various carbazole-based HTMs as cost-effective and stable alternatives to the commonly used spiro-OMeTAD. acs.orgacs.org For example, simple, conjugated enamines derived from carbazole have achieved power conversion efficiencies (PCEs) close to 18%. acs.org The rational design principles discussed previously are directly applicable here to create HTMs that enhance both the efficiency and stability of perovskite solar cells. rsc.orgosti.gov

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing carbazoles, such as the Graebe-Ullmann reaction, often require harsh conditions and produce significant waste. tandfonline.com Modern research is increasingly focused on developing greener, more sustainable synthetic routes. These approaches aim to improve efficiency, reduce energy consumption, and minimize the use of hazardous materials.

Key green chemistry strategies being applied to carbazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields. For instance, the cyclization of nitrobiphenyl to carbazole can be completed in just 2 minutes with a 96% yield under microwave conditions. tandfonline.com

Metal-Free Reactions: To avoid the cost and toxicity associated with heavy metal catalysts, metal-free synthetic routes are being developed. One such strategy involves the formal [2+2+2] annulation of indoles, ketones, and nitroolefins, catalyzed by ammonium (B1175870) iodide, to produce highly functionalized carbazoles. organic-chemistry.org

Visible-Light-Induced Reactions: Photoredox catalysis allows for the synthesis of carbazoles under mild conditions using visible light. This method can utilize safer nitrene precursors, such as sulfilimines, instead of potentially explosive aryl azides. nih.gov

Catalyst and Solvent Optimization: Research focuses on using more environmentally benign catalysts like copper or iron and replacing hazardous solvents with greener alternatives. tandfonline.com For example, copper-catalyzed intramolecular C-N bond formation provides a rapid and high-yielding route to carbazoles. tandfonline.com

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Carbazoles

| Method | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | |||

| Graebe-Ullmann Reaction | High temperatures, strong acids. tandfonline.com | Well-established. | Harsh conditions, low yields for some substrates. tandfonline.com |

| Bucherer Carbazole Synthesis | Sodium bisulfite, high temperatures. tandfonline.com | Access to specific isomers. | Limited scope, harsh conditions. tandfonline.com |

| Green Approaches | |||

| Microwave-Assisted Synthesis | P(OEt)₃, 200W microwave. tandfonline.com | Extremely fast (minutes), high yields. tandfonline.com | Requires specialized equipment. |

| Metal-Free Annulation | NH₄I, 150°C. organic-chemistry.org | Avoids transition metals, high yields, good functional group tolerance. organic-chemistry.org | High temperature still required. |

| Visible Light C-H Amination | Visible light, photoredox catalyst. nih.gov | Mild conditions, uses safer starting materials (sulfilimines). nih.gov | Catalyst can be complex. |

Development of Novel Catalytic Systems for Functionalization

Beyond the synthesis of the core carbazole structure, significant research is dedicated to the development of novel catalytic systems for its functionalization. Direct C-H functionalization has emerged as a powerful and atom-economical strategy to introduce new chemical bonds and functional groups onto the carbazole skeleton. chim.itresearchgate.net

These advanced catalytic methods offer alternatives to traditional cross-coupling reactions, which require pre-functionalization (like the bromine atom in this compound). Transition metals like palladium, rhodium, and iridium are central to these new transformations. chim.it

Recent developments in this area include:

Directing-Group-Assisted C-H Activation: A directing group is temporarily installed on the carbazole nitrogen to guide a metal catalyst to a specific C-H bond (e.g., at the C1 or C8 position), allowing for highly regioselective functionalization. chim.it

Tandem Reactions: Palladium-catalyzed tandem reactions that combine C-H functionalization with C-N bond formation in a single step have been developed to construct the carbazole ring system from simpler starting materials. mit.eduacs.org

Photocatalysis: Visible-light-induced photocatalysis using iridium(III) complexes enables radical-radical cross-coupling reactions for the selective C-H functionalization of carbazoles. chim.it

These novel catalytic systems provide unprecedented control over the molecular architecture of carbazole derivatives, opening up new possibilities for designing materials with precisely engineered properties for a wide range of electronic and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.